7-Bromo-1-isopropylbenzotriazole-5-carbonitrile
Overview
Description
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1437794-89-2. Its molecular weight is 265.11 and its IUPAC name is 7-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile .
Molecular Structure Analysis
The molecular formula of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is C10H9BrN4 . The InChI code is 1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 .Physical And Chemical Properties Analysis
The compound 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile has a molecular weight of 265.11 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is a chemical compound with the molecular formula C10H9BrN4 . It’s used in scientific research, particularly in the field of organic chemistry .
One of the key properties of benzotriazole derivatives, such as 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile, is their versatility in synthetic applications . They exhibit four major properties that interplay and are responsible for their synthetic versatility :
These properties make benzotriazole derivatives useful in a variety of synthetic applications, including the preparation of other complex structures .
In a specific example, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine . This suggests that 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile could potentially be used in similar multicomponent reactions to synthesize novel compounds .
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Medicinal Chemistry : Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
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Material Sciences : Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
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Synthetic Heterocyclic Chemistry : Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
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Antimicrobial Agents : Benzotriazole derivatives have shown potential as antimicrobial agents .
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Anticancer Agents : Some benzotriazole derivatives have been studied for their potential as anticancer agents .
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Antioxidants : Benzotriazole derivatives have also been explored for their antioxidant properties .
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Antipsychotics : Certain benzotriazole derivatives have shown promise as antipsychotic agents .
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Anti-inflammatory Agents : Some benzotriazole derivatives have been investigated for their anti-inflammatory effects .
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Anthelmintic Agents : Benzotriazole derivatives have been studied for their potential as anthelmintic (anti-parasitic) agents .
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Antihyperglycemic Agents : Some benzotriazole derivatives have shown potential as antihyperglycemic agents, which could be useful in the treatment of diabetes .
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Corrosion Inhibitors : Benzotriazole derivatives have found applications as corrosion inhibitors .
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UV Absorbers : Benzotriazole derivatives have been used as UV absorbers .
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Fuel Cells : Benzotriazole derivatives have been used in fuel cells .
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Solar and Photovoltaic Cells : Benzotriazole derivatives have been used in solar and photovoltaic cells .
Safety And Hazards
properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGOLFFQHICDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190924 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile | |
CAS RN |
1437794-89-2 | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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